N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
CAS No.:
Cat. No.: VC16375090
Molecular Formula: C22H17FN2O5
Molecular Weight: 408.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17FN2O5 |
|---|---|
| Molecular Weight | 408.4 g/mol |
| IUPAC Name | N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
| Standard InChI | InChI=1S/C22H17FN2O5/c1-28-22-11-14(30-25-22)7-9-21(27)24-13-6-8-19-16(10-13)18(26)12-20(29-19)15-4-2-3-5-17(15)23/h2-6,8,10-12H,7,9H2,1H3,(H,24,27) |
| Standard InChI Key | PKFPGBYQQHKMQU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NOC(=C1)CCC(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F |
Introduction
N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are heterocyclic molecules containing a fused benzene and pyrone ring, known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound integrates fluorophenyl and oxazole moieties, which are often associated with enhanced pharmacological properties.
Structural Features
| Property | Details |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 378.35 g/mol |
| IUPAC Name | N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
| Functional Groups | Fluorophenyl, chromenone (coumarin), oxazole, amide |
| Key Bonds and Interactions | Conjugated aromatic systems, hydrogen bonding potential via amide and oxazole groups |
The compound's design suggests potential for high biological activity due to its structural features, such as the electron-withdrawing fluorine atom and the oxazole ring.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
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Formation of Coumarin Core: The chromenone scaffold is synthesized through Pechmann condensation or Knoevenagel condensation.
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Introduction of Fluorophenyl Group: Electrophilic substitution or coupling reactions are used to attach the fluorophenyl moiety.
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Amide Bond Formation: The oxazole derivative is coupled with the coumarin intermediate using amide bond-forming reactions (e.g., Schotten–Baumann reaction).
Anticancer Potential
Coumarin derivatives are widely studied for their anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The fluorophenyl group enhances lipophilicity and membrane permeability, while the oxazole moiety may contribute to DNA intercalation or enzyme inhibition.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity against Gram-positive and Gram-negative bacteria due to its aromatic systems and hydrogen-bonding capabilities.
Analytical Data
The characterization of this compound involves several spectroscopic techniques:
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NMR Spectroscopy:
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NMR: Signals corresponding to aromatic protons, methoxy group, and amide NH.
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NMR: Carbon signals from coumarin, fluorophenyl, and oxazole rings.
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Mass Spectrometry:
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Molecular ion peak at , confirming molecular weight.
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IR Spectroscopy:
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Characteristic peaks for amide (), aromatic (), and ether () groups.
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Future Directions
This compound holds promise for further research due to its structural novelty and potential biological activities:
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In Vitro Studies: Testing against cancer cell lines (e.g., MCF7) or microbial strains.
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In Vivo Studies: Evaluating pharmacokinetics, toxicity, and therapeutic efficacy.
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Molecular Docking: Investigating binding interactions with target enzymes or receptors.
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